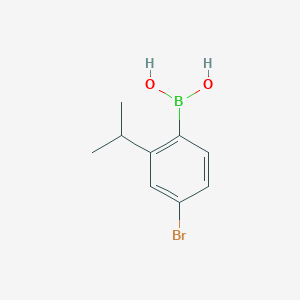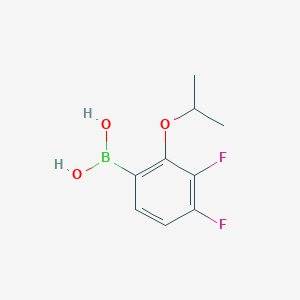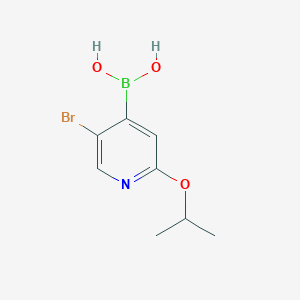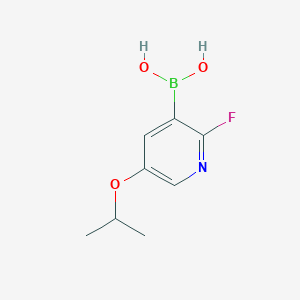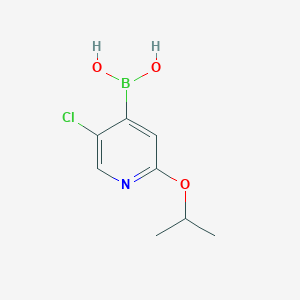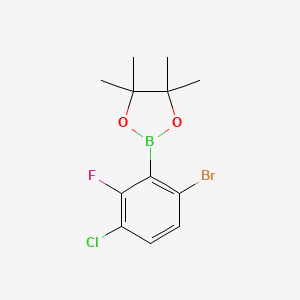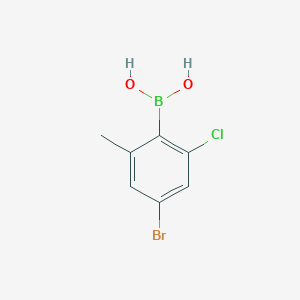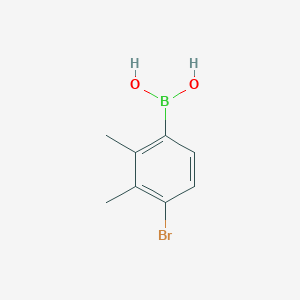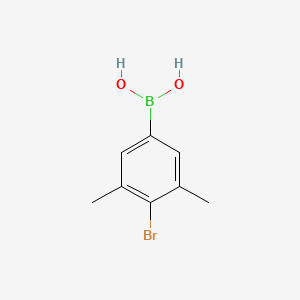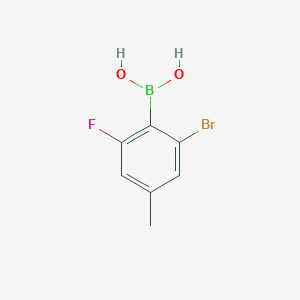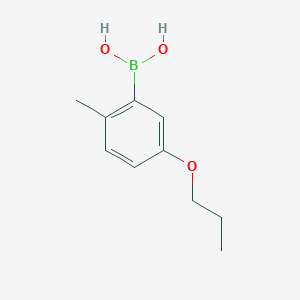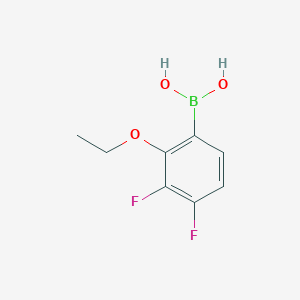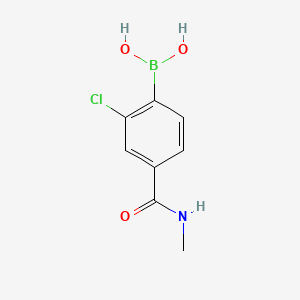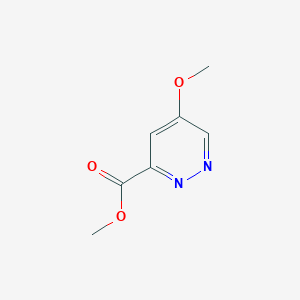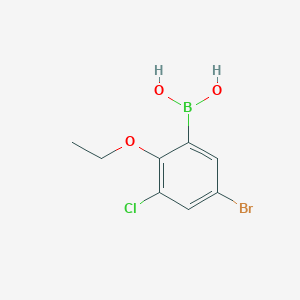
5-Bromo-3-chloro-2-ethoxyphenylboronic acid
Übersicht
Beschreibung
5-Bromo-3-chloro-2-ethoxyphenylboronic acid is a chemical compound with the CAS Number: 1451391-70-0 . It has a molecular weight of 279.33 . The IUPAC name for this compound is (5-bromo-3-chloro-2-ethoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-ethoxyphenylboronic acid is 1S/C8H9BBrClO3/c1-2-14-8-6 (9 (12)13)3-5 (10)4-7 (8)11/h3-4,12-13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.33 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Selective C-Arylation via Suzuki Cross-Coupling Reaction
5-Bromo-3-chloro-2-ethoxyphenylboronic acid is a key intermediate in the Suzuki cross-coupling reaction. It facilitates the synthesis of various derivatives with potential pharmacological applications. For instance, Ikram et al. (2015) explored the synthesis of new thiophene derivatives with good yields using a palladium-catalyzed Suzuki cross-coupling method. The derivatives exhibited significant biofilm inhibition and anti-thrombolytic activities, highlighting the chemical's role in developing compounds with medicinal applications (H. Ikram et al., 2015).
Synthesis of Heteroarylpyridines
Another application involves the synthesis of heteroarylpyridine derivatives through palladium-catalyzed cross-coupling reactions. Parry et al. (2002) demonstrated the preparation of functionalized pyridylboronic acids, including derivatives similar to 5-Bromo-3-chloro-2-ethoxyphenylboronic acid, which underwent cross-coupling to yield novel heteroarylpyridines. This process underscores the utility of such boronic acids in constructing complex organic molecules (Paul R. Parry et al., 2002).
Material Science and Spectroscopic Analysis
In material science and spectroscopic analysis, Şaş et al. (2015) conducted a comprehensive study on 5-bromo-2-ethoxyphenylboronic acid, examining its molecular geometry, vibrational frequencies, and electronic properties through various spectroscopic methods and theoretical calculations. This research provides valuable insights into the physicochemical properties of the compound, contributing to its potential applications in material science and molecular engineering (E. B. Şaş et al., 2015).
Industrial Process Scale-Up for SGLT2 Inhibitors
Additionally, the compound plays a critical role in the pharmaceutical industry, particularly in the manufacturing process of SGLT2 inhibitors, a class of drugs used for diabetes therapy. Zhang et al. (2022) described a novel and practical industrial process for scaling up the production of a key intermediate closely related to 5-Bromo-3-chloro-2-ethoxyphenylboronic acid, demonstrating its importance in the efficient and cost-effective synthesis of therapeutic agents (Yi Zhang et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets via the boron atom, which can form reversible covalent bonds with hydroxyl groups present in biological targets . This allows boronic acids to modulate the activity of their targets, leading to downstream effects.
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of functional groups .
Result of Action
Boronic acids are known to exhibit a range of biological activities, including antibacterial, antiviral, and anticancer effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloro-2-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids, and the presence of diols can lead to the formation of boronate esters .
Eigenschaften
IUPAC Name |
(5-bromo-3-chloro-2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQUBIYNGMJEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229026 | |
| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-ethoxyphenylboronic acid | |
CAS RN |
1451391-70-0 | |
| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



